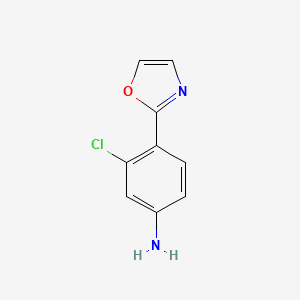

4-(2-Oxazolyl)-3-chloroaniline

Description

4-(2-Oxazolyl)-3-chloroaniline is a substituted aniline derivative featuring a chloro group at the meta position and a 2-oxazolyl substituent at the para position of the benzene ring. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to form coordination complexes .

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

3-chloro-4-(1,3-oxazol-2-yl)aniline |

InChI |

InChI=1S/C9H7ClN2O/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-5H,11H2 |

InChI Key |

IHKUXLMNUXFROL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C2=NC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent position and electronic properties significantly influence chemical behavior. Key comparisons include:

Toxicity and Environmental Impact

Toxicological profiles vary based on substituents and metabolic pathways:

- 3-Chloroaniline: Classified as a metabolite of chlorpropham (a potato sprout inhibitor) with higher toxicity than the parent compound . Structurally similar to 4-chloroaniline (a known carcinogen) but considered less potent due to meta-substitution . Detected as a minor metabolite in post-harvest potatoes and lettuce, with significant residues in livestock commodities .

- 4-Chloroaniline: Recognized carcinogen; 3-chloroaniline’s toxicity is benchmarked against this compound .

Coordination Chemistry

- 3-Chloroaniline : Forms stable complexes with transition metals (Fe²⁺, Ni²⁺, Cu²⁺, Zn²⁺), with higher bond strength than 4-chloroaniline due to reduced resonance effects .

- 4-Chloroaniline : Weaker coordination bonds due to para-substitution-induced resonance .

| Metal Complex | ΔH° (kJ/mol) | Bond Strength Ranking |

|---|---|---|

| 3-Chloroaniline-FeBr₂ | -215.3 | 1 (strongest) |

| 4-Chloroaniline-FeBr₂ | -198.7 | 3 |

Microbial Degradation and Environmental Fate

- 3-Chloroaniline: Degraded slower than aniline but faster than nitro- or cyano-substituted analogs (order: aniline > 3-bromoaniline > 3-chloroaniline > 3-nitroaniline) . Primary degradation pathway involves oxidative deamination to catechols .

| Compound | Degradation Rate (Relative) | Key Metabolites |

|---|---|---|

| 3-Chloroaniline | Moderate | Catechols |

| 3-Nitroaniline | Slow | Persistent residues |

Analytical Detection and Stability

- Stability in animal matrices (e.g., poultry liver) requires further validation due to data gaps in conjugates and bound residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.